molecular formula C13H18N2OS2 B12880872 3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one CAS No. 23405-68-7

3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12880872
CAS No.: 23405-68-7
M. Wt: 282.4 g/mol
InChI Key: KKACEFKPAJPBRW-UHFFFAOYSA-N
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Description

3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound with a complex structure that includes a thiazolidinone ring and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-ethylpyrrolidine with ethylidene derivatives in the presence of a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • 3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-oxothiazolidin-4-one
  • 3-methyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

What sets 3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

CAS No.

23405-68-7

Molecular Formula

C13H18N2OS2

Molecular Weight

282.4 g/mol

IUPAC Name

3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H18N2OS2/c1-3-14-9-5-6-10(14)7-8-11-12(16)15(4-2)13(17)18-11/h7-8H,3-6,9H2,1-2H3

InChI Key

KKACEFKPAJPBRW-UHFFFAOYSA-N

Isomeric SMILES

CCN\1CCC/C1=C/C=C\2/C(=O)N(C(=S)S2)CC

Canonical SMILES

CCN1CCCC1=CC=C2C(=O)N(C(=S)S2)CC

Origin of Product

United States

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